

Introduction to Mutant IDH1 as a Therapeutic Target

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Compound of Interest

Compound Name: (1R)-IDH889

Cat. No.: B10861056

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Isocitrate dehydrogenase 1 (IDH1) is a key metabolic enzyme that catalyzes the oxidative decarboxylation of isocitrate to α -ketoglutarate (α -KG).[1][2] In several cancers, including glioma, acute myeloid leukemia (AML), and chondrosarcoma, IDH1 acquires gain-of-function mutations, most commonly at the R132 residue (e.g., R132H, R132C).[1][3] These mutations confer a new enzymatic (neomorphic) activity: the NADPH-dependent reduction of α -KG to the oncometabolite D-2-hydroxyglutarate (D-2-HG).[3][4][5] The accumulation of D-2-HG disrupts epigenetic regulation and cellular differentiation, contributing to tumorigenesis.[6][7]

Small molecule inhibitors that selectively target these mutant IDH1 enzymes have been developed as promising cancer therapeutics.[6][7] IDH889 is an orally available, brain-penetrant, and selective allosteric inhibitor of IDH1 mutants.[8][9][10] Its isomer, **(1R)-IDH889**, serves as a crucial experimental control for in vitro studies.[8][11] Evaluating the potency and selectivity of such inhibitors requires a robust in vitro enzymatic assay.

Principle of the Mutant IDH1 Enzymatic Assay

The standard in vitro assay for mutant IDH1 inhibitors measures the enzyme's neomorphic activity, which consumes α -KG and NADPH to produce D-2-HG and NADP+.[12][13] The rate of the reaction can be determined by monitoring the decrease in NADPH concentration over time.

A common and highly sensitive method for this is a coupled-enzyme assay. In this system, the rate of NADPH consumption by mutant IDH1 is measured indirectly. The remaining NADPH is used by a second enzyme, diaphorase, to reduce a substrate like resazurin into a highly

fluorescent product, resorufin.[6][14] Therefore, the presence of an effective mutant IDH1 inhibitor will slow down NADPH consumption, leading to a stronger fluorescent signal. The intensity of the fluorescence is thus proportional to the level of inhibition.

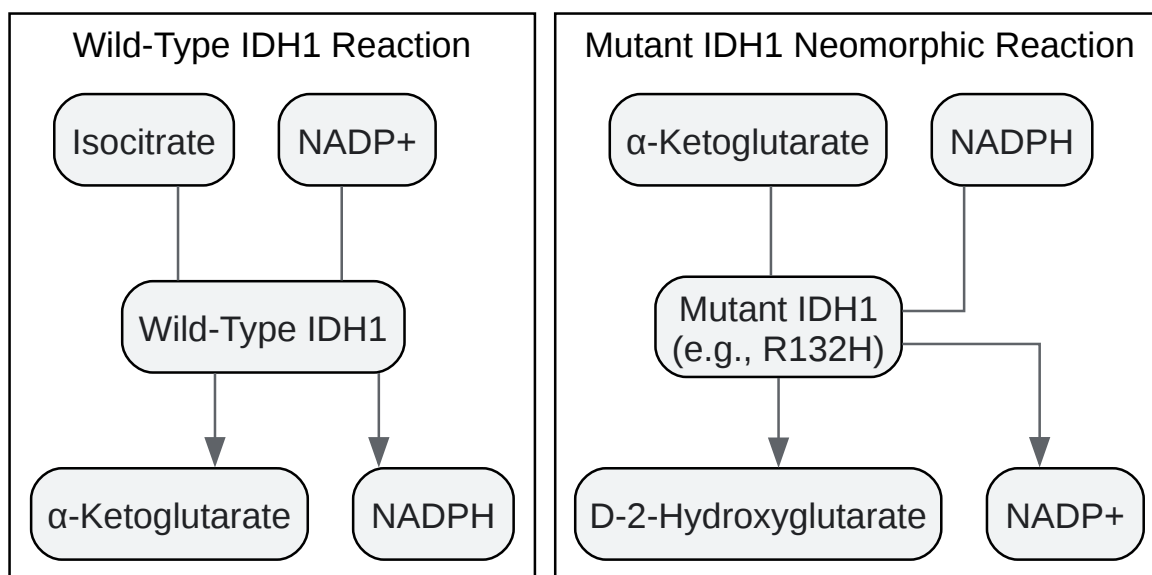
Data Presentation: Inhibitor Potency

The potency of various small molecule inhibitors against different IDH1 variants is typically quantified by their half-maximal inhibitory concentration (IC50).

Compound	Target Enzyme	Substrate Concentrations	IC50 (nM)
IDH889	IDH1 R132H	Not Specified	20[8][9]
IDH1 R132C	Not Specified	72[8][9]	
IDH1 wild-type	Not Specified	1380[8][9]	
AG-120 (Ivosidenib)	IDH1 R132H	Not Specified	3.8[12]
AGI-5198	IDH1 R132H	Not Specified	3.4[12]
IDH-C227	IDH1 R132H	Not Specified	7.5[12]
(+)-ML309	IDH1 R132H	1 mM α -KG, 4 μ M NADPH	68[13][15]
IDH1 R132C	200 μ M α -KG, 4 μ M NADPH	Similar to R132H[13]	
IDH1 wild-type	Not Applicable	> 36,000[15]	
(-)-ML309 (Distomer)	IDH1 R132H	1 mM α -KG, 4 μ M NADPH	29,000[13][15]

Signaling and Reaction Pathways

The following diagrams illustrate the biochemical reactions catalyzed by wild-type and mutant IDH1 enzymes.



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Biochemical reactions of wild-type and mutant IDH1.

Experimental Protocols

This section details a representative protocol for a fluorogenic, diaphorase-coupled in vitro assay to determine the IC₅₀ of an inhibitor like **(1R)-IDH889** against the mutant IDH1 R132H enzyme.

Materials and Reagents

- Enzyme: Purified recombinant human IDH1 R132H.
- Substrates: α-Ketoglutarate (α-KG), NADPH.
- Inhibitor: **(1R)-IDH889** or other test compounds, dissolved in DMSO.
- Detection Reagents: Diaphorase, Resazurin.
- Assay Buffer: e.g., 100 mM Tris-HCl, pH 8.0.[16]
- Plates: Black, solid bottom 96-well or 384-well microplates suitable for fluorescence measurements.[6]

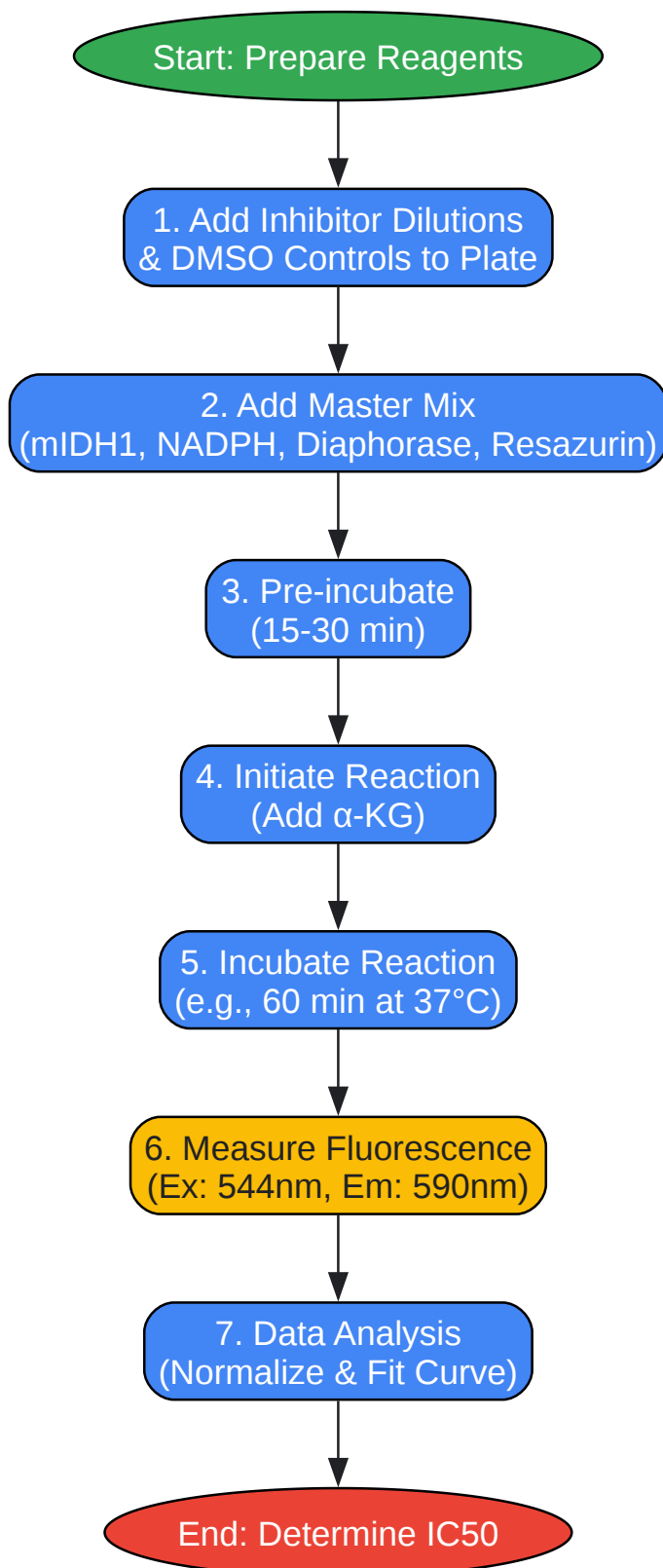
- Instrumentation: Fluorescence microplate reader (e.g., Excitation 544 nm, Emission 590 nm).[15]

Assay Procedure

- Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., **(1R)-IDH889**) in DMSO. A typical starting concentration might be 100 μ M, followed by 10-point, 3-fold dilutions. Controls should include a DMSO-only (no inhibitor) and a no-enzyme control.
- Reaction Mixture Preparation: Prepare a master mix containing the assay buffer, mutant IDH1 enzyme, NADPH, diaphorase, and resazurin. The final concentrations in the well should be optimized, but representative values are:
 - Mutant IDH1 R132H: 2-4 nM[13]
 - NADPH: 4-15 μ M[12][13]
 - Diaphorase and Resazurin: As per manufacturer's recommendation (e.g., from a kit).[4]
- Assay Execution: a. Add a small volume (e.g., 20-50 nL) of the diluted inhibitor or DMSO control to the wells of the microplate.[6] b. Dispense the reaction mixture (enzyme, NADPH, and detection reagents) into each well. c. Pre-incubate the plate at room temperature or 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.[16] d. Initiate the enzymatic reaction by adding α -KG. A final concentration of ~1 mM is common for the R132H mutant.[13] e. Incubate the plate for a defined period (e.g., 60-120 minutes) at 37°C, protected from light. f. Measure the fluorescence signal using a plate reader (Ex/Em ~544/590 nm).
- Data Analysis: a. Subtract the background fluorescence from the no-enzyme control wells. b. Normalize the data by setting the fluorescence of the DMSO-only control (no inhibition) as 100% activity and the no-enzyme control as 0% activity. c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. d. Fit the resulting dose-response curve using a non-linear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Experimental Workflow Diagram

The following diagram outlines the key steps in the coupled enzymatic assay workflow.



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Workflow for the mIDH1 coupled enzymatic assay.

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